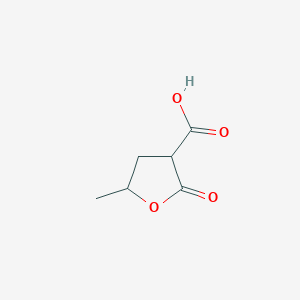

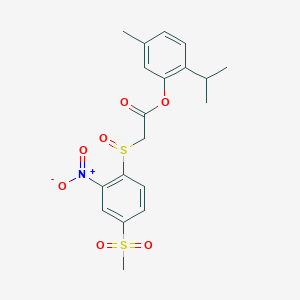

2-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

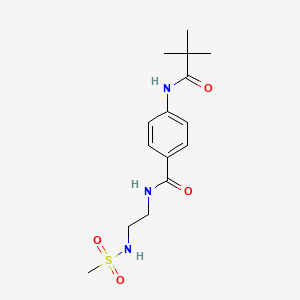

2-(4-Benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid (BDPPA) is a synthetic organic compound derived from the pyrazole ring system. It is a white crystalline solid with a molecular weight of 304.37 g/mol and a melting point of 174-176°C. BDPPA has been used in various scientific research applications, such as drug design, drug delivery, and enzyme inhibition.

Aplicaciones Científicas De Investigación

Structural and Physicochemical Properties

The study of pyrazole derivatives, such as 4-(1,2-dihydro-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazol-4-yl)iminomethyl benzoic acid, reveals insights into their structural characteristics. The molecule consists of a benzoic acid moiety and a pyrazole ring, with the phenyl ring twisted out of the plane, exhibiting a dihedral angle of 70.25°. This structure is associated in a one-dimensional zigzag pattern through O—H⋯O hydrogen bonding and weak interactions between the carboxylic acid group and the antipyrine moiety, highlighting the potential for diverse chemical behaviors and applications in scientific research (Yu Zhang, Yi-zhi Li, Hanbing Tao, Long-gen Zhu, 2002).

Synthesis and Optical Properties

The synthesis of antipyrine derivatives and their optical properties have been explored, with compounds such as 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-phenol and 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-benzoic acid being synthesized. These compounds demonstrate significant amorphous nature and intriguing optical absorption and refraction properties, indicating potential applications in materials science and engineering. The absorption spectra and dispersion parameters suggest uses in optical devices and materials research, highlighting the versatility of pyrazole derivatives in scientific applications (N. El-Ghamaz, M. Ghoneim, A. El-Sonbati, M. Diab, A. El‐Bindary, M. A. El-kader, 2017).

Corrosion Inhibition

Research into Schiff base compounds derived from phenazone and their effects on corrosion inhibition provides insights into the application of pyrazole derivatives in protecting metals against corrosion. The study of a Schiff base compound synthesized from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one demonstrates its effectiveness in retarding the corrosion rate of steel in acidic solutions. This suggests the potential for these compounds to be developed into effective corrosion inhibitors, which could have significant industrial applications in metal protection and preservation (K. C. Emregül, M. Hayvalı, 2006).

Antimicrobial Activity

The antimicrobial activities of Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been investigated, revealing moderate to good antibacterial activity against several bacterial strains. This research points to the potential of pyrazole derivatives in developing new antibacterial agents, contributing to the ongoing search for effective antimicrobial compounds to combat resistant bacterial infections (A. Asiri, Salman A. Khan, 2010).

Propiedades

IUPAC Name |

2-(4-benzyl-3,5-dimethylpyrazol-1-yl)-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-15-19(13-17-9-5-3-6-10-17)16(2)24(23-15)20(22(26)27)14-21(25)18-11-7-4-8-12-18/h3-12,20H,13-14H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNUJNCMUKRTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(CC(=O)C2=CC=CC=C2)C(=O)O)C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2667234.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2667236.png)

![Dimethyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]benzene-1,4-dicarboxylate](/img/structure/B2667241.png)

![N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide](/img/structure/B2667244.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2667248.png)